(2-Isocyanoethyl)benzene

Descripción general

Descripción

“(2-Isocyanoethyl)benzene” is a clear light yellow liquid . It is a useful synthetic intermediate and is used as a reagent in Ugi reactions to synthesize various compounds such as tetrazole and bisamide .

Synthesis Analysis

The synthesis of “(2-Isocyanoethyl)benzene” can be achieved through the dehydration of N-phenethylformamide . This process involves the use of p-toluen sulphonyl chloride, sodium hydrogen carbonate, and water, making this transformation sustainable and safe .

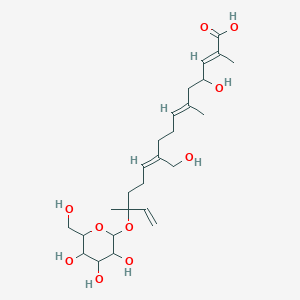

Molecular Structure Analysis

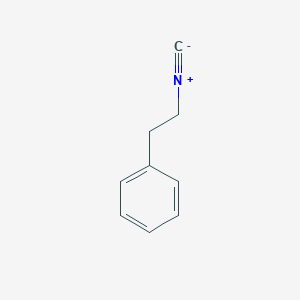

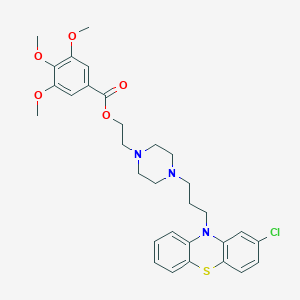

The molecular formula of “(2-Isocyanoethyl)benzene” is C9H9N . It contains a total of 19 bonds, including 10 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 positively charged Nitrogen .

Chemical Reactions Analysis

“(2-Isocyanoethyl)benzene” is involved in significant industrial reactions. For instance, it reacts with small molecules like water, alcohols, and amines, which are crucial for the development of novel polyurethanes and other useful polymers .

Physical And Chemical Properties Analysis

“(2-Isocyanoethyl)benzene” has a boiling point of 52 °C (2.2503 mmHg) and a density of 0.95 . Its refractive index is between 1.518-1.52 . It is soluble in Chloroform and Ethyl Acetate .

Aplicaciones Científicas De Investigación

Drug Synthesis

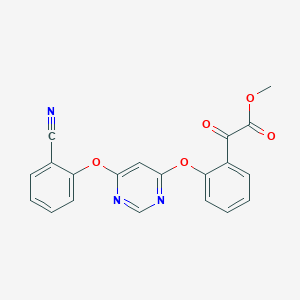

“(2-Isocyanoethyl)benzene” is used in the synthesis of the anthelmintic drug Praziquantel . Praziquantel is used for the treatment of Schistosomiasis and other parasitic infections . The World Health Organization (WHO) has classified it as one of the essential and emergency medicines needed across the globe . The synthesis of Praziquantel using a flow-chemistry approach is described in this study using phenylethylamine as the starting material . The process decreases the production time drastically from days to minutes and can be transferred to large-scale production .

Occupational Exposure and Genetic Damage

Benzene, an important component of organic solvents, is commonly used in industry . Occupational benzene exposure can affect multiple genetic damage indicators . Even at an exposure concentration lower than 3.25 mg/m3, benzene exposure has genotoxicity . These data provide an important scientific basis for the further revision of occupational disease prevention strategies .

Chemical Supply

“(2-Isocyanoethyl)benzene” is available from several suppliers for scientific research needs . It is also known by registry numbers ZINC000095713390 .

Mecanismo De Acción

Target of Action

It is known that isocyanates, a group to which this compound belongs, often react with small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Mode of Action

(2-Isocyanoethyl)benzene, as an isocyanate, can undergo reactions with water to form carbamate or imidic acid . The hydrolysis can occur across both the N-C and C-O bonds of the isocyanate via concerted mechanisms . The exact mode of action of (2-Isocyanoethyl)benzene might depend on the specific context of its use, such as the presence of other reactants and the environmental conditions.

Biochemical Pathways

It’s known that benzene, a structurally related compound, can alter disease-relevant pathways and genes in a dose-dependent manner

Pharmacokinetics

It’s known that the compound is a clear light yellow liquid . It has a boiling point of 52°C at 2.2503 mmHg and a density of 0.95 . It’s soluble in chloroform and ethyl acetate, and it should be stored in a refrigerator (+4°C) . These properties might influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Isocyanoethyl)benzene. For instance, the presence of water can catalyze its reaction to form carbamate or imidic acid . Additionally, the temperature and pH of the environment might also affect its reactivity and stability.

Safety and Hazards

“(2-Isocyanoethyl)benzene” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Propiedades

IUPAC Name |

2-isocyanoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJXCJCWHKUKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Isocyanoethyl)benzene | |

CAS RN |

59795-89-0 | |

| Record name | 2-Isocyanoethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)

![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)